2-Phenyl-oxazole-4-carboxylic acid methyl ester belongs to the class of oxazole-4-carboxylic acid derivatives, which are heterocyclic compounds containing an oxazole ring substituted with a carboxylic acid group at the 4th position and a methyl ester group at the carboxylic acid. These compounds are of interest in medicinal chemistry due to their diverse biological activities. [, , , , ]
2-Phenyl-oxazole-4-carboxylic acid methyl ester is an organic compound characterized by its unique oxazole ring structure, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is of interest in various fields, including medicinal chemistry and material science, due to its potential biological activities and applications in synthesizing other chemical entities.
This compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It may also be obtained from specialized chemical suppliers that focus on organic reagents.
2-Phenyl-oxazole-4-carboxylic acid methyl ester falls under the category of heterocycles, specifically oxazoles. It is classified as an ester, given that it contains a carboxylic acid derivative where the hydrogen of the hydroxyl group has been replaced by a methyl group.
The synthesis of 2-Phenyl-oxazole-4-carboxylic acid methyl ester can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of the synthesized compound.
The molecular structure of 2-Phenyl-oxazole-4-carboxylic acid methyl ester features:
The molecular formula is , and it has a molecular weight of approximately 189.18 g/mol. The structural representation can be visualized using software like ChemDraw or through computational chemistry tools.
2-Phenyl-oxazole-4-carboxylic acid methyl ester can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yields and minimize side reactions. Reaction mechanisms can often be elucidated using spectroscopic methods such as infrared (IR) spectroscopy and mass spectrometry (MS).
The mechanism by which 2-Phenyl-oxazole-4-carboxylic acid methyl ester exerts its biological effects involves interaction with biological targets, potentially including enzymes or receptors that are influenced by compounds with oxazole structures.
Research indicates that compounds with similar structures may exhibit antimicrobial or anti-inflammatory properties, although specific data on this compound's mechanism remains limited and warrants further investigation.
Relevant data should be gathered from reliable chemical databases or literature for precise values.
2-Phenyl-oxazole-4-carboxylic acid methyl ester has several scientific uses:
This compound's versatility makes it valuable in both academic research and industrial applications, highlighting its importance in ongoing chemical research initiatives.
The stereospecific synthesis of 2-phenyl-oxazole-4-carboxylic acid methyl ester hinges on the flow-based cyclodehydration of β-hydroxy amides using Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride). This method achieves near-quantitative conversion (>99%) at room temperature with a residence time of 1.7 minutes, contrasting sharply with traditional batch protocols requiring cryogenic conditions (−20°C). Key process parameters include:
Table 1: Selected β-Hydroxy Amide Substrates for Oxazoline Synthesis
| Substrate | Product | Isolated Yield | Notes |
|---|---|---|---|
| 1a | 2-Phenyl-4,5-dihydrooxazole-4-carboxylate | 98% | Model substrate |
| 1d | 2-(4-Methoxyphenyl)-4,5-dihydrooxazole-4-carboxylate | 98% | Electron-rich aryl |
| 1f | 2-(4-Chlorophenyl)-4,5-dihydrooxazole-4-carboxylate | 95% | Electron-deficient aryl |
| 1g | Dipeptide-derived oxazoline | 98% | Complex substrate tolerance |
This continuous approach delivers 10% higher yields than batch methods due to precise reagent control and elimination of exotherm-related decomposition [1].
Microreactor technology (Labtrix Start® chip) intensifies the cyclodehydration process, reducing residence times to 1 second while maintaining stereochemical integrity. Key features include:
Commercial manganese dioxide (MnO₂) packed in Omnifit® columns facilitates the oxidation of 2-phenyl-4,5-dihydrooxazole-4-carboxylates to the target oxazole in flow mode. This approach addresses critical limitations of batch oxidation:
Solvent polarity and temperature critically govern the efficiency of the MnO₂-mediated oxidation. Experimental screening revealed:
Table 2: Solvent/Temperature Optimization for Oxazole Formation
| Solvent | Temperature (°C) | Isolated Yield | Notes |
|---|---|---|---|
| Dimethoxyethane (DME) | 60 | 79% | Optimal balance of polarity and boiling point |
| Acetone | 40 | 59% | Requires purification; ketone sensitivity |
| Isopropyl acetate | 40 | 52% | Moderate yield |
| Dichloromethane | 40 | 40% | Adsorption issues |
| Trifluorotoluene | 40 | 20% | Severe adsorption losses |
Mechanistically, the oxidation proceeds via α-proton abstraction at C5 of the oxazoline, followed by electron transfer to MnO₂, forming the aromatic system. This step is accelerated in solvents that stabilize the developing carbanion [1].
Table 3: Compound Identifiers for 2-Phenyl-oxazole-4-carboxylic Acid Methyl Ester
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 59171-72-1 | [5] [8] |
| Molecular Formula | C₁₁H₉NO₃ | [3] [5] |
| Molecular Weight | 203.19 g/mol | [3] [5] |
| Canonical SMILES | COC(=O)C1=COC(=N1)C2=CC=CC=C2 | [3] [8] |
| Alternative Name | Methyl 2-phenyloxazole-4-carboxylate | [1] [8] |
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7